molecular formula C11H14S B1599648 4,4-Dimethylthiochroman CAS No. 66165-06-8

4,4-Dimethylthiochroman

Cat. No.: B1599648
CAS No.: 66165-06-8
M. Wt: 178.3 g/mol
InChI Key: UKTQYFIDMREWNQ-UHFFFAOYSA-N
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Description

4,4-Dimethylthiochroman is a heterocyclic organic compound that features a sulfur atom within its ring structure. This compound is notable for its applications in the synthesis of various pharmaceuticals and its role as an intermediate in organic synthesis. The presence of two methyl groups at the 4-position of the thiochroman ring enhances its chemical stability and reactivity.

Mechanism of Action

Target of Action

4,4-Dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . The primary targets of these medicines are the retinoic acid receptors (RARs) .

Mode of Action

Tazarotene, a medicine that uses this compound as an intermediate, is a retinoid prodrug . It is converted to its active form, the cognate carboxylic acid of tazarotene (AGN 190299), by rapid deesterification in animals and humans . The active form, AGN 190299 (“tazarotenic acid”), binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, but shows relative selectivity for RARβ, and RARγ and may modify gene expression .

Biochemical Pathways

It is known that topical tazarotene blocks the induction of mouse epidermal ornithine decarboxylase (odc) activity, which is associated with cell proliferation and hyperplasia . In cell culture and in vitro models of skin, tazarotene suppresses the expression of MRP8, a marker of inflammation present in the epidermis of psoriasis patients at high levels .

Pharmacokinetics

Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . Little parent compound could be detected in the plasma. Tazarotenic acid was highly bound to plasma proteins (> greater than 99%). Tazarotene and tazarotenic acid were metabolized to sulfoxides, sulfones, and other polar metabolites which were eliminated through urinary and fecal pathways . The half-life of tazarotenic acid was approximately 18 hours, following topical application of tazarotene to normal, acne, or psoriatic skin .

Result of Action

The result of the action of tazarotene, and by extension this compound, is the modulation of gene expression, which can lead to effects such as the inhibition of cell proliferation and hyperplasia, and the suppression of inflammation markers .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylthiochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4-Dimethylthiochroman has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQYFIDMREWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452079
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66165-06-8
Record name 4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15.48g (86.824 mmol) of phenyl-3-methylbut-2-enylsulfide (Compound 60) in 160ml benzene were added successively 12.6g (88.767mmol) of phosphorus pentoxide and 11 ml of 85% phosphoric acid. This solution was refluxed with vigorous stirring under argon for 20 hours, then cooled to room temperature. The supernatant organic layer was decanted and the syrupy residue extracted with 3×50ml ether. Organic fractions were combined and washed with water, saturated NaHCO3 and saturated NaCl solutions and then dried (MgSO4). Solvent was removed in vacuo and the residue purified by kugelrohr distillation (80 degrees C., 0.5mm) to give the title compound as a pale yellow oil. PMR (CDCl3) :& 1.30 (6H, s), 1.90-1.95 (2H, m), 2.95-3.00 (2H, m), 6.96-7.00 (2H, m), 7.04-7.07 (1H, m), 7.30-7.33 (1H, m).
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phenyl-3-methylbut-2-enylsulfide
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Compound 60
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12.6 g
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11 mL
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Synthesis routes and methods II

Procedure details

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CC(C)=CC(SC(C=C(C)C)c1ccccc1)c1ccccc1
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Synthesis routes and methods III

Procedure details

A key intermediate in the preparation of tazarotene, 4,4-dimethyl-6-ethynylthiochroman (II), is prepared as shown in Scheme I: Thiophenol (1) and 1-bromo-3-methyl-2-butene (2) are heated at reflux with sodium hydroxide in acetone resulting in phenyl-3-methylbut-2-enylsulfide (3). The phenyl-3-methylbut-2-enyl sulfide (3) is cyclized by refluxing with phosphorus pentoxide and phosphoric acid in benzene to yield 4,4-dimethylthiochroman (4). The 4,4-dimethylthiochroman (4) is reacted with acetyl chloride catalyzed by tin (IV) chloride (SnCl4) in benzene resulting in 4,4-dimethyl-6-acetylthiochroman (5). The 4,4-dimethyl-6-acetylthiochroman (5) is dehydrated with lithium diisopropylamide (LDA) and diethyl chlorophosphate in tetrahydrofuran (THF) results in the initial 6-ethenyl phosphonate intermediate (6). This intermediate undergoes further reaction with two equivalents of LDA to give 4,4-dimethyl-6-ethynylthiochroman (II).
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phenyl-3-methylbut-2-enyl sulfide
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phenyl-3-methylbut-2-enylsulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-Dimethylthiochroman
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4,4-Dimethylthiochroman
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4,4-Dimethylthiochroman
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4,4-Dimethylthiochroman
Reactant of Route 6
4,4-Dimethylthiochroman
Customer
Q & A

Q1: What is the structural characterization of 4,4-Dimethylthiochroman?

A1: this compound is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:

    Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of retinoid activity?

    A3: Several studies highlight the importance of the this compound moiety and its modifications for retinoid activity [, ]. For instance, incorporating a this compound group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the this compound moiety are crucial for interacting with retinoid receptors and eliciting biological responses.

    Q3: Are there any known resistance mechanisms to this compound-containing compounds like Tazarotene?

    A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with this compound-containing retinoids.

    Q4: What are the analytical methods used to characterize and quantify this compound and its derivatives?

    A5: Various analytical techniques have been employed for this compound derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of this compound derivatives, providing valuable insights into their conformation and spatial arrangements [].

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